Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide
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Overview
Description
Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide is a complex organic compound with a unique structure that includes both ammonium and bromide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide typically involves the alkylation of amines. This process can be challenging due to the tendency of amines to undergo multiple alkylations, leading to a mixture of products . The reaction generally involves the use of an alkyl halide, such as methyl iodide, in the presence of a base to form the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of these reactions by facilitating the transfer of reactants between different phases .
Chemical Reactions Analysis
Types of Reactions
Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different ammonium salts, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide has several applications in scientific research:
Mechanism of Action
The mechanism by which Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide exerts its effects involves interactions with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound used as a phase-transfer catalyst.
Dimethyldioctadecylammonium Bromide: Similar in structure but with longer alkyl chains, used in similar applications.
Uniqueness
Ammonium, dimethyl(2-(N-methyl-alpha-2-thienylmandelamido)ethyl)phenethyl-, bromide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its combination of a thienyl group and a mandelamido moiety distinguishes it from other quaternary ammonium compounds .
Properties
CAS No. |
26058-51-5 |
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Molecular Formula |
C25H31BrN2O2S |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl-dimethyl-(2-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C25H31N2O2S.BrH/c1-26(17-19-27(2,3)18-16-21-11-6-4-7-12-21)24(28)25(29,23-15-10-20-30-23)22-13-8-5-9-14-22;/h4-15,20,29H,16-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CUHZJLGLMGNJRB-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC[N+](C)(C)CCC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
Origin of Product |
United States |
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